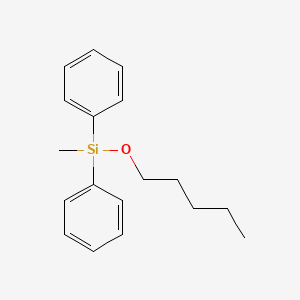![molecular formula C15H13N3O7 B14617717 Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- CAS No. 59038-55-0](/img/structure/B14617717.png)
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- is a complex organic compound characterized by the presence of multiple nitro groups and a phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol compound, followed by alkylation and further nitration steps. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce the nitro groups. The process may also involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the precursor phenol is treated with nitrating agents under controlled temperature and pressure conditions. The use of continuous flow reactors can improve the yield and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted phenol derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- involves its interaction with biological molecules through its nitro and phenol groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s molecular targets may include proteins and nucleic acids, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-nitro-: A simpler analog with one nitro group, used in similar applications but with different reactivity.
Phenol, 2,4-dinitro-: Contains two nitro groups, offering different chemical properties and applications.
Phenol, 4-[1-methyl-1-(4-aminophenyl)ethyl]-2,6-dinitro-: A reduced form with amino groups, showing different biological activities.
Uniqueness
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- is unique due to its specific arrangement of nitro groups and the presence of a methylated phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
59038-55-0 |
|---|---|
Molekularformel |
C15H13N3O7 |
Molekulargewicht |
347.28 g/mol |
IUPAC-Name |
2,6-dinitro-4-[2-(4-nitrophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H13N3O7/c1-15(2,9-3-5-11(6-4-9)16(20)21)10-7-12(17(22)23)14(19)13(8-10)18(24)25/h3-8,19H,1-2H3 |
InChI-Schlüssel |
LLPPFDCKWLYUGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
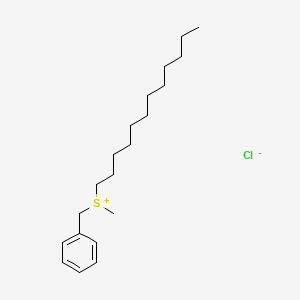
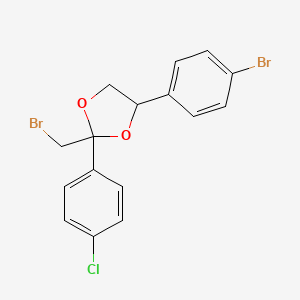
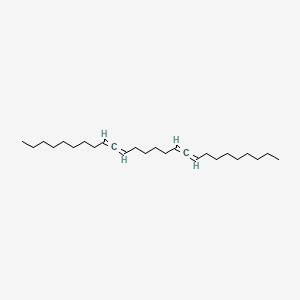


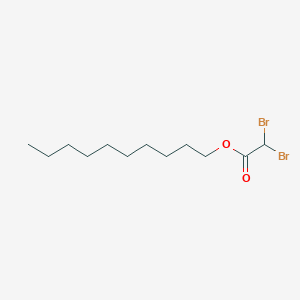
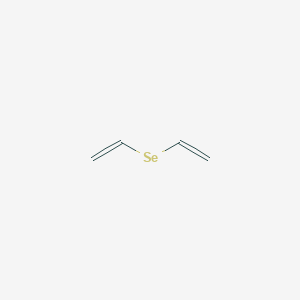
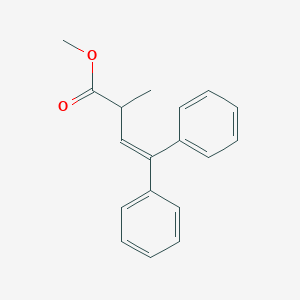
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
